Celeryoleoresin
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Overview
Description
Celeryoleoresin is a viscous, thick substance derived from the seeds of the celery plant (Apium graveolens L.). It is known for its strong, distinct flavor and aromatic properties, making it a valuable ingredient in the food industry. This compound contains a mixture of volatile oils and non-volatile resinous fractions, which contribute to its characteristic flavor and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celeryoleoresin is typically extracted from celery seeds using solvent extraction methods. Common solvents used include hexane, ethanol, and acetone. The extraction process involves soaking the seeds in the solvent, followed by filtration and evaporation to remove the solvent, leaving behind the oleoresin. The extraction conditions, such as temperature and time, can vary depending on the desired yield and quality of the oleoresin .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale extraction equipment. The process begins with the cleaning and drying of celery seeds, followed by grinding to increase the surface area for extraction. The ground seeds are then subjected to solvent extraction, and the resulting mixture is filtered to remove solid residues. The solvent is evaporated under reduced pressure to obtain the concentrated oleoresin. This oleoresin can be further processed to remove impurities and standardize its composition .
Chemical Reactions Analysis
Types of Reactions: Celeryoleoresin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the composition and properties of the oleoresin, affecting its flavor and therapeutic potential .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled conditions to prevent excessive degradation of the oleoresin.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used to modify the oleoresin’s chemical structure.
Substitution: Substitution reactions often involve the use of halogens or other reactive groups to introduce new functional groups into the oleoresin
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce various oxidized derivatives of the oleoresin, while reduction reactions can yield reduced forms with different chemical properties .
Scientific Research Applications
Celeryoleoresin has a wide range of scientific research applications due to its diverse chemical composition and therapeutic properties:
Chemistry: It is used as a natural flavoring agent and preservative in food chemistry. .
Biology: this compound exhibits antimicrobial and antifungal activities, making it useful in biological research for studying the effects of natural compounds on microbial growth
Medicine: The therapeutic properties of this compound, such as anti-inflammatory, cardioprotective, and neuroprotective effects, have been explored in various medical studies. .
Industry: In the food industry, this compound is used as a flavoring agent in soups, sauces, and snacks. .
Mechanism of Action
The mechanism of action of celeryoleoresin involves multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antimicrobial: The volatile oils in this compound disrupt the cell membranes of bacteria and fungi, leading to cell death.
Cardioprotective: this compound exerts cardioprotective effects by modulating lipid metabolism and reducing oxidative stress in cardiovascular tissues.
Neuroprotective: The neuroprotective effects are attributed to its antioxidant properties, which protect neuronal cells from oxidative damage.
Comparison with Similar Compounds
Celeryoleoresin can be compared with other oleoresins, such as:
Capsicum Oleoresin: Derived from chili peppers, it is known for its pungent flavor and is used as a spice and in pain relief formulations.
Ginger Oleoresin: Extracted from ginger, it has a warm, spicy flavor and is used in food and medicinal applications for its anti-inflammatory and digestive properties.
Turmeric Oleoresin: Obtained from turmeric, it is valued for its bright yellow color and potent anti-inflammatory and antioxidant effects
Uniqueness of this compound: this compound is unique due to its distinct flavor profile and a broad spectrum of therapeutic properties. Unlike other oleoresins, it combines a mild, aromatic flavor with significant health benefits, making it versatile in both culinary and medicinal applications .
Properties
CAS No. |
129828-28-0 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
0 |
Origin of Product |
United States |
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